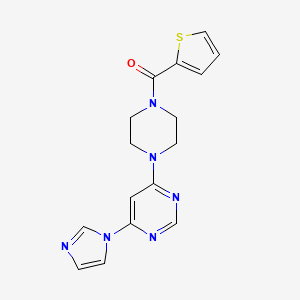

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c23-16(13-2-1-9-24-13)21-7-5-20(6-8-21)14-10-15(19-11-18-14)22-4-3-17-12-22/h1-4,9-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEHTRUITSTHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of chemical and biological properties. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures.

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.

Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profiles.

Structural Overview

The compound features multiple heterocyclic rings, including:

- Pyrimidine

- Imidazole

- Piperazine

- Thiophene

These structural components suggest a variety of biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial effects.

Synthesis

The synthesis of the compound typically involves multi-step processes that allow for the introduction of various functional groups. Key synthetic pathways include:

- Formation of the piperazine core through alkylation reactions.

- Introduction of the imidazole and pyrimidine moieties via coupling reactions.

- Thiophene incorporation through electrophilic substitution methods.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from different studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 2 | Induces apoptosis via mitochondrial pathways | |

| A2780 | 5 | Inhibits cell cycle progression | |

| HepG2 | 3 | Modulates signaling pathways involved in cell survival |

These findings indicate that the compound's structural features contribute to its ability to target and inhibit tumor growth effectively.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial and fungal strains. Research indicates significant activity against:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Shows activity against Escherichia coli.

- Fungi : Demonstrates effectiveness against Candida albicans.

The following table highlights the antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Inhibition of enzyme activity : The compound has shown potential as a phosphodiesterase (PDE) inhibitor, which is crucial in regulating cellular signaling pathways.

- Cell cycle modulation : It affects various phases of the cell cycle, leading to apoptosis in cancer cells.

Case Studies

- Study on Antitumor Efficacy : A recent study evaluated the compound's effect on human ovarian carcinoma cells (A2780). Results indicated a significant reduction in cell viability with an IC50 value of 5 µM, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : Another investigation assessed the compound's efficacy against a panel of bacterial strains, revealing notable antibacterial activity with MIC values comparable to established antibiotics .

- Pharmacokinetics and Toxicology : Preliminary studies on pharmacokinetics indicate good absorption and distribution characteristics in vivo, though further toxicological assessments are required to evaluate safety profiles for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-2-yl(4-(2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone (ML191)

- Structural Differences: Replaces the thiophen-2-yl group with a furan-2-yl moiety and incorporates a benzo[4,5]thieno[2,3-d]pyrimidine instead of the pyrimidine-imidazole system.

- The benzo-thienopyrimidine core enhances planar stacking but may reduce selectivity due to bulkier aromatic systems .

- Biological Activity : ML191 is a selective GPR55 antagonist (IC₅₀ = 6 nM), whereas the target compound’s activity remains uncharacterized in the provided evidence .

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structural Differences: Retains the thiophen-2-yl methanone group but substitutes the pyrimidine-imidazole system with a 4-(trifluoromethyl)phenyl group on piperazine.

- Functional Impact : The trifluoromethyl group increases electronegativity and metabolic stability. The absence of the pyrimidine-imidazole motif likely diminishes interactions with nucleotide-binding domains, redirecting activity toward serotonin or dopamine receptors .

- Synthetic Data : Compound 21 was synthesized via nucleophilic substitution, with a yield of 78% and purity >95% (HPLC) .

1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7)

- Structural Differences: Substitutes the pyrimidine-imidazole system with a benzoimidazole and introduces a 4-methoxybenzyl-pyridin-2-yl aminoethyl side chain.

- Functional Impact : The benzoimidazole enhances rigidity and affinity for histamine receptors (H1/H4). The extended side chain improves solubility (logP = 2.1) but may introduce off-target effects .

- Analytical Data : Characterized by ¹H NMR (δ 7.85–6.70 ppm) and ESI-MS (m/z 492.2 [M+H]⁺) .

{4-[3-Methyl-1-(4-methylphenyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone (V026-2029)

- Structural Differences : Replaces the pyrimidine-imidazole core with a pyrazolo[3,4-d]pyrimidine and adds a 4-methylphenyl group.

- The isopropyl group increases steric bulk (molecular weight = 460.6 g/mol) .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Role of Thiophene vs. Furan : Thiophene-containing compounds exhibit higher lipophilicity and GPCR affinity, while furan derivatives prioritize metabolic stability .

- Piperazine Flexibility : Piperazine-linked compounds show improved solubility and tunable selectivity via substituent variation (e.g., trifluoromethyl in Compound 21 vs. pyrimidine-imidazole in the target compound) .

Q & A

Q. What are the foundational synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the pyrimidine-imidazole core via condensation of glyoxal derivatives with ammonia and formaldehyde under reflux (60–80°C) .

- Step 2 : Introduction of the piperazine ring through nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF or THF) at 60°C for 12–24 hours .

- Step 3 : Thiophene carbonyl attachment via coupling reactions (e.g., Suzuki or Buchwald-Hartwig), requiring palladium catalysts and inert atmospheres . Yield optimization focuses on solvent selection, temperature control, and catalyst loading. For example, THF improves nucleophilic substitution efficiency (yield ~65%), while DMF enhances condensation step homogeneity .

Q. Which analytical techniques are critical for structural validation?

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of heterocycles (e.g., imidazole C-H protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 410.12) .

- HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Orthogonal Assays : Compare enzymatic inhibition (e.g., IC₅₀) with cell-based viability assays (e.g., MTT) to confirm target specificity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like histamine H₁/H₄, identifying false positives from off-target interactions .

- Batch Reproducibility : Re-synthesize and re-test compounds under standardized conditions (pH 7.4, 37°C) with internal controls .

Q. What methodologies enhance the compound’s pharmacokinetic properties without compromising activity?

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH at piperazine C4) to improve solubility. Maintain the thiophene carbonyl for target binding .

- SAR Studies : Test analogs with varied substituents on the imidazole or pyrimidine rings. For example, fluorinated thiophene derivatives show improved metabolic stability in microsomal assays .

- logP Optimization : Balance lipophilicity (target logP 2–3) using shake-flask experiments to enhance blood-brain barrier permeability .

Q. How can reaction yields be improved for large-scale synthesis?

- Catalyst Screening : Use Pd(OAc)₂/Xantphos for coupling steps, reducing palladium loading to 2 mol% while maintaining >60% yield .

- Solvent Engineering : Replace DMF with cyclopentyl methyl ether (CPME) in condensation steps to reduce toxicity and improve scalability .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction time from 24h to 6h for piperazine incorporation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.